molecular formula C26H29IN2O2S2 B12735197 3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide CAS No. 37422-04-1

3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide

Cat. No.: B12735197
CAS No.: 37422-04-1
M. Wt: 592.6 g/mol
InChI Key: YPOWWYMDBQEBAD-UHFFFAOYSA-N
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Description

3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a useful research compound. Its molecular formula is C26H29IN2O2S2 and its molecular weight is 592.6 g/mol. The purity is usually 95%.
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Biological Activity

3-(2-Carboxyethyl)-2-(2-((3-ethyl-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5-methylbenzothiazolium iodide is a complex organic compound classified as a benzothiazolium salt. Its unique structure, featuring a benzothiazole core with various functional groups, contributes to its diverse chemical reactivity and biological activity. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C₃₃H₃₃N₂S₂I, with a molecular weight of approximately 652.61 g/mol. The compound's structure includes:

  • Benzothiazole core : Imparts significant biological activity.
  • Carboxylic acid group : Enhances solubility and reactivity.
  • Iodide ion : May enhance specificity towards biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of bacteria and fungi. Studies indicate that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as exhibit antifungal properties .
  • Antitumor Activity : Compounds within the benzothiazole family have been investigated for their potential in cancer therapy. They can induce apoptosis in cancer cells and inhibit tumor growth by disrupting microtubule dynamics, which is critical for cell division .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases .
  • Antiviral Properties : Certain benzothiazole derivatives have been identified as inhibitors of viral replication, particularly against HIV and other viral pathogens .

The mechanisms through which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and protein synthesis.
  • Binding to Nucleic Acids : It may interact with DNA or RNA, affecting transcription and replication processes.
  • Disruption of Cellular Signaling Pathways : By altering signaling cascades, the compound can induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

Several studies have assessed the biological activity of benzothiazole derivatives:

  • Cytotoxicity Studies : A series of styryl-benzothiazolone analogs were tested against various cancer cell lines (e.g., A549, MDA-MB-231). One compound exhibited an IC50 value of 0.13 µM against EA.hy926 cells, indicating potent cytotoxicity .
  • Antimicrobial Screening : Research on related compounds demonstrated minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis, showcasing their potential as antibacterial agents .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3-EthylbenzothiazoleLacks carboxylic acid groupModerate antimicrobial activity
6-MethoxybenzothiazoleContains methoxy groupAntitumor activity
Benzothiazole derivativesVaried substitutions possibleBroad spectrum of activities

The uniqueness of this compound lies in its complex structure that combines multiple functional groups, enhancing its reactivity and potential biological activity compared to simpler benzothiazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzothiazolium derivatives with carboxyethyl substituents?

  • Methodology : Refluxing equimolar mixtures of substituted 2-aminothiazol-4(5H)-ones and 3-formyl-indole carboxylates in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent). Recrystallization from DMF/acetic acid mixtures yields purified products. Key steps include controlling stoichiometry (1.0:1.1 ratio) and monitoring reaction progress via TLC .
  • Considerations : Optimize reaction time to balance yield and byproduct formation. Sodium acetate acts as both a base and desiccant, enhancing imine bond formation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use spectroscopic techniques:

  • 1H/13C NMR : Confirm substituent positions via chemical shifts (e.g., benzothiazole protons at δ 7.2–8.5 ppm, carboxyethyl protons at δ 2.5–3.5 ppm).
  • IR : Verify carboxyethyl C=O stretching (~1700 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹).
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~550–600) .

Q. What solvent systems are optimal for stabilizing this compound in solution?

  • Methodology : Polar aprotic solvents (DMF, DMSO) or acetic acid enhance solubility due to the compound’s ionic benzothiazolium core and carboxyethyl group. Avoid aqueous buffers at neutral pH to prevent aggregation or hydrolysis .

Q. How does the carboxyethyl group influence the compound’s electronic properties?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The carboxyethyl group withdraws electron density via inductive effects, polarizing the benzothiazolium ring and enhancing its electrophilic character .

Q. What are the critical storage conditions to prevent degradation?

  • Methodology : Store at –20°C under inert gas (N₂/Ar) in amber vials. Avoid prolonged exposure to light, moisture, or oxidizing agents, as the conjugated benzothiazolium system is prone to photodegradation and hydrolysis .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodology :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers around the butenyl bridge).
  • 2D NMR (COSY, NOESY) : Assign overlapping proton environments and confirm spatial proximity of substituents.
  • X-ray Crystallography : Resolve ambiguities via SHELXL refinement (monoclinic P2₁/c space group typical for benzothiazoles) .

Q. What strategies mitigate aggregation-induced emission (AIE) artifacts in fluorescence studies?

  • Methodology :

  • Solvent Screening : Test solvents with varying polarities (e.g., THF vs. DMSO) to disrupt π-π stacking.
  • Concentration Gradients : Ensure linearity in emission intensity at <10 μM concentrations.
  • Dynamic Light Scattering (DLS) : Monitor particle size to detect nanoaggregates .

Q. How can reaction mechanisms for derivatization (e.g., esterification of the carboxyethyl group) be optimized?

  • Methodology :

  • Catalyst Selection : Use DCC/DMAP for esterification under anhydrous conditions.
  • Kinetic Monitoring : Track intermediates via in situ FTIR or LC-MS.
  • Protecting Groups : Temporarily protect the benzothiazolium nitrogen with Boc groups to prevent side reactions .

Q. What computational models predict the compound’s binding affinity to biological targets (e.g., kinases)?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets using PDB structures (e.g., 1ATP).
  • MM-PBSA Calculations : Estimate binding free energies, focusing on electrostatic contributions from the cationic benzothiazolium core .

Q. How can batch-to-batch variability in synthesis be minimized for reproducibility?

  • Methodology :
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios.
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. Data Contradiction Analysis

  • Example : Discrepancies in melting points (e.g., reported 215–220°C vs. observed 205–210°C).
    • Resolution : Verify purity via DSC (sharp endothermic peaks indicate homogeneity) and cross-check with elemental analysis (C, H, N ±0.3% theoretical). Consider polymorphism by screening recrystallization solvents .

Properties

CAS No.

37422-04-1

Molecular Formula

C26H29IN2O2S2

Molecular Weight

592.6 g/mol

IUPAC Name

3-[2-[(Z)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzothiazol-3-ium-3-yl]propanoic acid;iodide

InChI

InChI=1S/C26H28N2O2S2.HI/c1-5-19(15-24-27(6-2)20-13-17(3)7-9-22(20)31-24)16-25-28(12-11-26(29)30)21-14-18(4)8-10-23(21)32-25;/h7-10,13-16H,5-6,11-12H2,1-4H3;1H

InChI Key

YPOWWYMDBQEBAD-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)C)CCC(=O)O)C=C3N(C4=C(S3)C=CC(=C4)C)CC.[I-]

Origin of Product

United States

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